molecular formula C19H19F3N4O B2694885 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034314-46-8

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Katalognummer B2694885
CAS-Nummer: 2034314-46-8
Molekulargewicht: 376.383
InChI-Schlüssel: ANJIZHAETPHIRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H19F3N4O and its molecular weight is 376.383. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antituberculosis Potential

A study by Mallikarjuna et al. (2014) synthesized a series of derivatives similar in structure to the queried compound, aiming to explore their anticancer and antituberculosis activities. This research demonstrated that certain derivatives exhibit significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and notable antituberculosis effects against the standard strain of M. tb H37Rv. Specifically, compounds showed a synthesis approach that was both simple and convenient, with some compounds exhibiting promising antituberculosis and anticancer activities, highlighting the compound 3c's dual activity in both fields (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Tubulin Polymerization Inhibition

Research conducted by Prinz et al. (2017) introduced a series of derivatives derived from tricyclic heterocycles, including phenoxazine and phenothiazine, which were assessed for their antiproliferative properties against a variety of cancer cell lines. Among these, certain analogues demonstrated outstanding antiproliferative properties with low nanomolar GI50 values against numerous cancer cell lines. These compounds, particularly one with a mean GI50 of 3.3 nM, potently inhibited tubulin polymerization, indicating a strong potential for development as novel and potent tubulin polymerization inhibitors. This emphasizes the derivative's suitability for cancer treatment, specifically through the mechanism of tubulin polymerization inhibition (Prinz et al., 2017).

Histamine H3 Receptor Antagonism

Letavic et al. (2015) explored the preclinical characterization of novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists. This study resulted in the identification of compounds with high affinity as histamine H3 antagonists, leading to the discovery of two development candidates for clinical trials. These compounds showed promise in optimizing physical properties and exhibiting significant preclinical profiles, suggesting potential applications in wake-promoting activities (Letavic et al., 2015).

Eigenschaften

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O/c20-19(21,22)15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJIZHAETPHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.